molecular formula C16H18N2O4S2 B11964832 3,3'-(1,1,3,3-Tetraoxido-5-phenyl-1,3-dithiane-2,2-diyl)dipropanenitrile

3,3'-(1,1,3,3-Tetraoxido-5-phenyl-1,3-dithiane-2,2-diyl)dipropanenitrile

Cat. No.: B11964832
M. Wt: 366.5 g/mol
InChI Key: HGHZREKIVZXDLR-UHFFFAOYSA-N
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Description

3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE: is a complex organic compound characterized by its unique structure, which includes cyano, tetraoxo, phenyl, and dithian groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dithian ring: This can be achieved through the reaction of a suitable dithiol with a ketone or aldehyde under acidic conditions.

    Introduction of the cyano group: This step might involve the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Addition of the tetraoxo and phenyl groups: These groups can be introduced through various organic reactions, such as Friedel-Crafts acylation or oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert cyano groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In an industrial setting, it could act as a catalyst, facilitating certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE: can be compared with other compounds containing cyano, tetraoxo, phenyl, and dithian groups.

  • Examples include 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE analogs with different substituents on the phenyl ring or variations in the dithian ring structure.

Uniqueness

The uniqueness of 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE lies in its specific combination of functional groups, which can impart unique chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

3-[2-(2-cyanoethyl)-1,1,3,3-tetraoxo-5-phenyl-1,3-dithian-2-yl]propanenitrile

InChI

InChI=1S/C16H18N2O4S2/c17-10-4-8-16(9-5-11-18)23(19,20)12-15(13-24(16,21)22)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-9,12-13H2

InChI Key

HGHZREKIVZXDLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS(=O)(=O)C(S1(=O)=O)(CCC#N)CCC#N)C2=CC=CC=C2

Origin of Product

United States

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